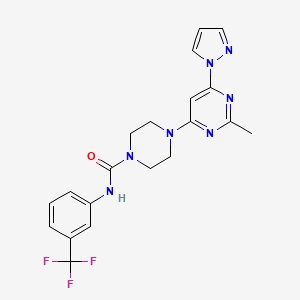
6-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the construction of the isoquinoline ring, followed by the introduction of the fluorine, methyl, and hydroxyl groups in subsequent steps. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a fluorine atom could increase its stability and lipophilicity, while the hydroxyl group could allow for hydrogen bonding, potentially increasing its solubility in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Resolution
- Resolution of Flumequine Intermediate: Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was resolved by the N-phthaloyl derivative of the (R)-enantiomer, indicating its utility in producing enantiomerically pure compounds, essential in drug synthesis and chemical research (J. Bálint et al., 2000).
Biological Evaluation and Antibacterial Activity
- Antibacterial and Anticancer Agents: Tetracyclic fluoroquinolones, including structures similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds showed promise as dual acting chemotherapeutics, highlighting the potential for such structures in developing new treatments (Salah A. Al-Trawneh et al., 2010).
Pharmaceutical Applications
- PET Imaging of Human Neurofibrillary Tangles: Fluorine-18-labelled derivatives similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol have been developed for positron emission tomography (PET) imaging of human neurofibrillary tangles, a key feature in Alzheimer's disease research. This showcases the application of such compounds in advanced diagnostic techniques (T. Collier et al., 2017).
Material Science and Chemistry
- Fluorophore Synthesis and Application: Novel fluorophores, based on structures similar to 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol, have been designed and synthesized, showing significant fluorescence in various solvents and potential applications in biological labeling and sensing technologies (Shipra Singh et al., 2007).
Novel Methodologies in Synthesis
- Supercritical Fluid Extraction for Enantiomer Separation: The enantiomers of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline were successfully separated by supercritical fluid extraction, demonstrating an innovative approach to chiral resolution which could be applied to similar compounds (I. Kmecz et al., 2001).
Eigenschaften
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-12-3-2-7-4-9(11)10(13)5-8(7)6-12;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUNWOZLUPBQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
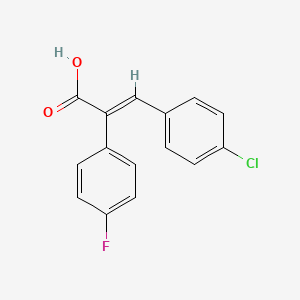
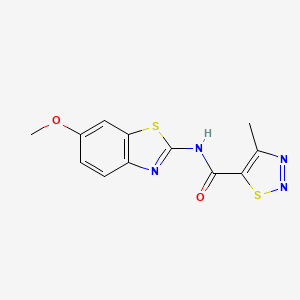
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
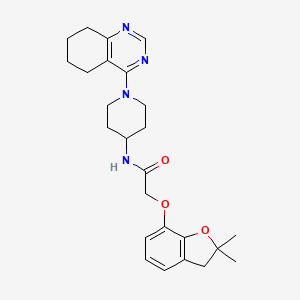
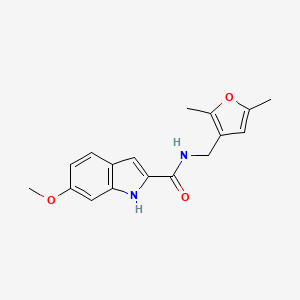
![3-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2H-chromen-2-one](/img/structure/B2866664.png)
![1-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2866665.png)

